![molecular formula C6H5BrN4O B577843 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1350885-67-4](/img/structure/B577843.png)
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Übersicht
Beschreibung
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C6H5BrN4O. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of 2-hydrazinopyrazine with orthoesters under reflux conditions in xylene . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness .
Analyse Chemischer Reaktionen
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazolopyrazine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrazine monohydrate, orthoesters, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine derivatives. For instance:
- A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Some compounds exhibited moderate to good antibacterial activities with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
- The structure–activity relationship (SAR) indicated that specific substituents at the R₂ position significantly influenced antibacterial efficacy. Long alkyl chains improved lipophilicity and cell permeability compared to aromatic groups .
Anticancer Activity
This compound has also shown promise in cancer research:
- A study investigated derivatives bearing 4-oxo-pyridazinone moieties for their anticancer properties. One derivative demonstrated exceptional anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
- The compound exhibited high inhibition of c-Met kinase at nanomolar levels (IC₅₀ = 48 nM), indicating its potential as a targeted therapy in oncology .
Pharmacological Insights
The pharmacological profile of this compound suggests a multifaceted mechanism of action:
- Antidiabetic Properties : Some derivatives have been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), a target in type II diabetes management. The triazolo[4,3-a]pyrazine scaffold is noted for its role in developing new antidiabetic agents like sitagliptin phosphate .
- Antifungal and Antimalarial Activities : Additional studies have indicated that triazolo derivatives possess antifungal and antimalarial properties, suggesting their utility in broader therapeutic contexts beyond antibacterial and anticancer applications .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC₅₀ Values (μM) | Notes |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 32 | Comparable to ampicillin |
Escherichia coli | 16 | Moderate to good activity | |
Anticancer | A549 (lung cancer) | 0.83 | High anti-tumor activity |
MCF-7 (breast cancer) | 0.15 | Significant inhibition of c-Met kinase | |
HeLa (cervical cancer) | 2.85 | Potential for targeted therapy |
Wirkmechanismus
The mechanism of action of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its medicinal chemistry applications.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits potent biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1350885-67-4) is a compound that belongs to the triazolo[4,3-a]pyrazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H5BrN4O
- Molecular Weight : 229.04 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related derivative exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively . The mechanism of action appears to involve inhibition of the c-Met kinase pathway, which is crucial for tumor growth and metastasis.
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. In vitro studies demonstrated moderate to strong antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, some derivatives showed minimum inhibitory concentrations (MICs) comparable to first-line antibiotics such as ampicillin . This suggests that compounds like this compound could serve as templates for developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural modifications. For example:
- Substituents : The presence of electron-donating groups at specific positions enhances antibacterial activity.
- Aliphatic vs Aromatic Groups : Long alkyl chains improve lipophilicity and cell permeability compared to aromatic groups .
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazolo[4,3-a]pyrazine derivatives demonstrated that compound 22i was particularly effective against various cancer cell lines. The study included assays such as Annexin V-FITC/PI staining to assess apoptosis induction and cell cycle analysis to determine the effects on cell proliferation .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several derivatives were synthesized and screened using the microbroth dilution method. The results indicated that certain compounds exhibited MIC values as low as 16 μg/mL against E. coli, indicating promising potential for further development in antimicrobial therapy .
Data Summary Table
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-10-8-3-11(5)2-4(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUURDGZJJWSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN2C1=NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240939 | |
Record name | 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350885-67-4 | |
Record name | 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.